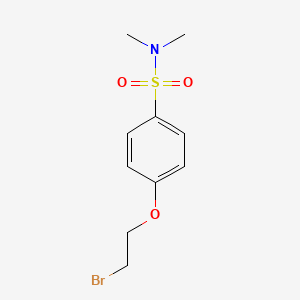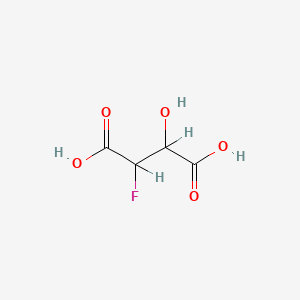
2-bromo-N-(3-chloro-2-methylphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-(3-chloro-2-methylphenyl)butanamide, also known as Bromo-Chloro-Methyl-Butanamide (BCMB), is an organic compound that has been studied for its various applications in medicinal chemistry, synthetic chemistry, and biochemistry. BCMB is a versatile compound, as it can be used in a variety of reactions and can be used as a precursor in the synthesis of other compounds. It is also a useful tool for studying the effects of different functional groups on the reactivity of other molecules.
Scientific Research Applications
BCMB has been studied for its various applications in medicinal chemistry, synthetic chemistry, and biochemistry. In medicinal chemistry, BCMB has been used to synthesize various compounds for use in drug discovery and development. In synthetic chemistry, BCMB has been used to synthesize various compounds for use in organic synthesis. In biochemistry, BCMB has been studied for its ability to interact with proteins and enzymes, and to modulate their activity.
Mechanism of Action
BCMB is an organic compound that can interact with proteins and enzymes, and modulate their activity. The mechanism of action of BCMB is not fully understood, but it is believed to involve the formation of a covalent bond between the compound and the protein or enzyme. This covalent bond can then alter the structure of the protein or enzyme, leading to changes in its activity.
Biochemical and Physiological Effects
BCMB has been studied for its effects on biochemical and physiological processes. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, which can lead to increased concentrations of these compounds in the body. BCMB has also been found to inhibit the activity of enzymes involved in DNA replication and repair, which can lead to increased mutation rates. Finally, BCMB has been found to interact with receptors, leading to changes in the activity of certain hormones and neurotransmitters.
Advantages and Limitations for Lab Experiments
The use of BCMB in laboratory experiments has several advantages. It is a versatile compound that can be used in a variety of reactions, and it can be used as a precursor in the synthesis of other compounds. It is also a useful tool for studying the effects of different functional groups on the reactivity of other molecules. However, BCMB can be toxic if handled improperly, and it can be difficult to obtain in large quantities.
Future Directions
BCMB has many potential future applications in medicinal chemistry, synthetic chemistry, and biochemistry. In medicinal chemistry, BCMB could be used to synthesize novel compounds for use in drug discovery and development. In synthetic chemistry, BCMB could be used to synthesize compounds for use in organic synthesis. In biochemistry, BCMB could be studied for its ability to interact with proteins and enzymes, and modulate their activity. Finally, BCMB could be studied for its effects on biochemical and physiological processes, such as its ability to inhibit the activity of enzymes involved in DNA replication and repair.
Synthesis Methods
BCMB can be synthesized through a variety of methods, such as the Grignard reaction and the Wittig reaction. The Grignard reaction involves the reaction of an alkyl halide with magnesium in the presence of a base, such as aqueous sodium hydroxide, to form a Grignard reagent. The Grignard reagent can then be reacted with a carbonyl compound, such as a ketone or an aldehyde, to form the desired product. The Wittig reaction involves the reaction of an alkyl halide with a phosphorus ylide to form an alkene. This alkene can then be reacted with a carbonyl compound to form the desired product.
properties
IUPAC Name |
2-bromo-N-(3-chloro-2-methylphenyl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO/c1-3-8(12)11(15)14-10-6-4-5-9(13)7(10)2/h4-6,8H,3H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVZKBBHUYBRTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C(=CC=C1)Cl)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(N-ethyl-N-phenylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2391218.png)

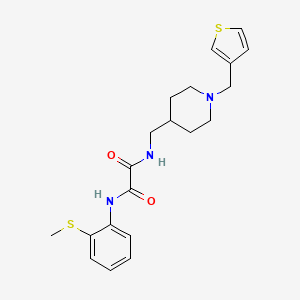


![2-Bromo-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2391224.png)
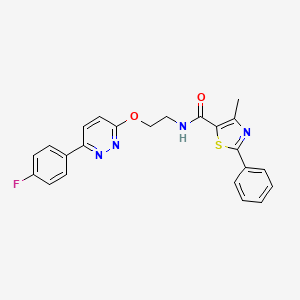
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-1-phenyl-5-propan-2-ylpyrazole-3-carboxamide](/img/structure/B2391227.png)
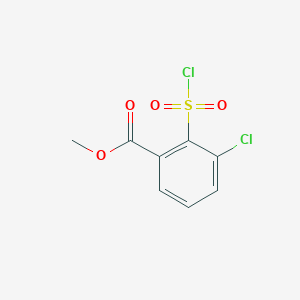
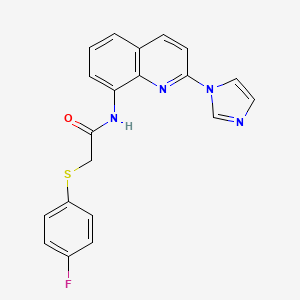
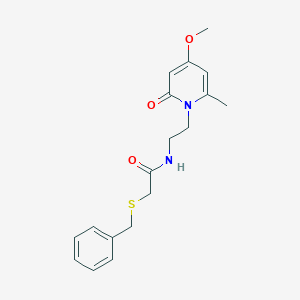
![1,3-Dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-propylpurine-2,6-dione](/img/structure/B2391235.png)
